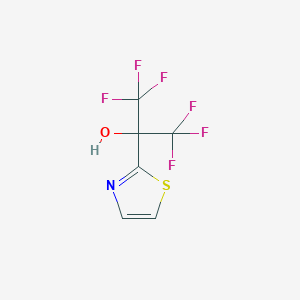

1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is a fluorinated compound known for its unique chemical properties. It is widely used in various scientific and industrial applications due to its high ionizing power and polarity. This compound is particularly valuable in solution-phase peptide chemistry and Friedel–Crafts-type reactions .

Vorbereitungsmethoden

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This method is efficient and widely used in industrial settings. The reaction conditions usually require careful handling of hydrogen fluoride due to its corrosive nature.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol involves its high ionizing power and polarity. These properties facilitate various chemical reactions, such as Friedel–Crafts-type reactions and cycloadditions, by stabilizing transition states and intermediates . Additionally, it denatures proteins by disrupting their native conformation and stabilizing unfolded states .

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of high ionizing power and polarity. Similar compounds include:

1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and Friedel–Crafts-type reactions.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with different reactivity and properties.

Biologische Aktivität

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is a fluorinated organic compound with significant biological activity. This compound is characterized by its unique structure that includes a hexafluoroalkyl group and a thiazole moiety, which contribute to its chemical properties and potential applications in various fields such as pharmaceuticals and materials science.

- Molecular Formula: C₄H₄F₆N₁O

- Molecular Weight: 198.08 g/mol

- CAS Registry Number: 2378-02-1

- IUPAC Name: 1,1,1,3,3,3-Hexafluoro-2-(thiazol-2-yl)propan-2-ol

Biological Activity

The biological activity of this compound has been investigated in various studies. Its unique structure allows it to interact with biological systems in ways that can lead to potential therapeutic applications.

- Antimicrobial Properties: Research indicates that compounds containing thiazole rings exhibit antimicrobial activity. The presence of the hexafluoroalkyl group may enhance this effect due to increased lipophilicity and stability against metabolic degradation.

- Enzyme Inhibition: Studies suggest that hexafluorinated alcohols can act as inhibitors for certain enzymes. For instance, the compound may inhibit cytochrome P450 enzymes involved in drug metabolism.

- Cellular Interaction: The compound's ability to penetrate cellular membranes is enhanced by its fluorinated structure. This property may facilitate interactions with cellular targets such as receptors or enzymes.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results showed that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC μg/mL) | Target Bacteria |

|---|---|---|

| Hexafluoro-Thiazole | 10 | Staphylococcus aureus |

| Hexafluoro-Thiazole | 15 | Escherichia coli |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, the compound was tested for its ability to inhibit specific cytochrome P450 enzymes. The findings indicated a dose-dependent inhibition pattern.

| Enzyme | IC50 (μM) | Compound |

|---|---|---|

| CYP3A4 | 5 | Hexafluoro-Thiazole |

| CYP2D6 | 12 | Hexafluoro-Thiazole |

Applications

The unique properties of this compound make it suitable for several applications:

- Pharmaceutical Development: Due to its potential antimicrobial and enzyme-inhibitory properties.

- Material Science: As a solvent or reactant in the synthesis of fluorinated polymers or materials.

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6NOS/c7-5(8,9)4(14,6(10,11)12)3-13-1-2-15-3/h1-2,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNPVQDQULAPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.